Afatinib Impurity AFT-8 Afatinib Impurity AFT-8
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987192
InChI: InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1
SMILES:
Molecular Formula: C24H27ClFN5O4
Molecular Weight: 504.0 g/mol

Afatinib Impurity AFT-8

CAS No.:

Cat. No.: VC17987192

Molecular Formula: C24H27ClFN5O4

Molecular Weight: 504.0 g/mol

* For research use only. Not for human or veterinary use.

Afatinib Impurity AFT-8 -

Specification

Molecular Formula C24H27ClFN5O4
Molecular Weight 504.0 g/mol
IUPAC Name N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide
Standard InChI InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1
Standard InChI Key IQINQKMQCQYKAD-LYKKTTPLSA-N
Isomeric SMILES CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)O
Canonical SMILES CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)O

Introduction

Chemical Identity and Structural Elucidation

Afatinib Impurity AFT-8 is formally designated as N-[4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)-3-hydroxybutenamide. Its molecular formula, C₂₄H₂₇ClFN₅O₄, corresponds to a molecular weight of 503.96 g/mol . The compound’s structure integrates three key pharmacophores:

  • A quinazoline core substituted at the 4-position with a 3-chloro-4-fluoroanilino group.

  • A (S)-tetrahydrofuran-3-yloxy moiety at the 7-position.

  • A 4-(dimethylamino)-3-hydroxybutenamido chain at the 6-position .

Synthetic Pathways and Formation Mechanisms

While detailed synthetic protocols for AFT-8 remain proprietary, its formation is hypothesized to occur during the final stages of afatinib synthesis. Key reaction steps likely involve:

  • Amide Coupling: The condensation of 4-(dimethylamino)-3-hydroxybut-2-enoic acid with the 6-aminoquinazoline intermediate.

  • Stereoselective Etherification: Introduction of the (S)-tetrahydrofuran-3-yloxy group via nucleophilic aromatic substitution under controlled conditions .

Impurity formation may arise from:

  • Incomplete Purification: Residual intermediates or byproducts persisting through downstream processing.

  • Epimerization: Racemization at the tetrahydrofuran stereocenter under acidic or basic conditions.

  • Oxidative Degradation: Hydroxylation of the butenamide chain during storage or manufacturing .

Analytical Characterization and Detection

Robust analytical methods are essential for quantifying AFT-8 in afatinib drug substances. Current approaches include:

Table 1: Analytical Techniques for AFT-8 Profiling

MethodConditionsLimit of Detection (LOD)Reference
Reverse-Phase HPLCC18 column (150 × 4.6 mm, 3.5 µm); ACN:0.1% TFA gradient (30–70% over 25 min)0.05% (w/w)
LC-MS/MSESI+ mode; m/z 504.1 → 345.2 (quantifier ion)10 ng/mL
NMR Spectroscopy¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 7.85 (d, J=8.5 Hz, 1H)Qualitative

These methods enable precise discrimination between AFT-8 and structurally similar impurities, such as afatinib dimaleate (CAS 850140-73-7) and (2Z)-afatinib (CAS 1680184-59-1) .

Regulatory and Quality Control Implications

AFT-8 is classified as a genotoxic impurity due to its α,β-unsaturated carbonyl moiety, necessitating strict control during manufacturing. Key quality benchmarks include:

  • Specification Limits: ≤0.10% (w/w) in drug substance (per European Pharmacopoeia 10.0) .

  • Reference Standards: Commercially available from suppliers (e.g., Toronto Research Chemicals, Catalog TRC-A355335) at costs ranging from €369/10mg to €2,503/100mg .

Recent regulatory filings emphasize the use of orthogonal analytical methods (HPLC + LC-MS) for batch release testing, ensuring compliance with global standards .

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